BenchChemオンラインストアへようこそ!

Parvodicin C1

Antibacterial Glycopeptide MIC

Source Parvodicin C1 for its unique role as the essential precursor to Dalbavancin. This compound is not substitutable with vancomycin or teicoplanin for semi-synthesis. Its O‑acetyl functionality and extended in vivo half‑life make it a critical scaffold for long‑acting antibiotic R&D. Ensure your supply chain includes this specific intermediate to maintain synthetic route fidelity.

Molecular Formula C83H88Cl2N8O29
Molecular Weight 1732.5 g/mol
CAS No. 110882-84-3
Cat. No. B1650063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParvodicin C1
CAS110882-84-3
Molecular FormulaC83H88Cl2N8O29
Molecular Weight1732.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
InChIInChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
InChIKeyPZMMGNLKWHJGSE-PSDJNXLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parvodicin C1 (CAS 110882-84-3): A Lipophilic Glycopeptide Antibiotic with Differentiated Antibacterial and Pharmacokinetic Properties


Parvodicin C1 (also designated Antibiotic A-40926 B0) is a lipophilic glycopeptide antibiotic isolated from the fermentation broth of Actinomadura parvosata [1]. It is the most active component of the parvodicin complex, a family of structurally related glycopeptides that share a common mannosyl aglycone core and vary in their N-acyl fatty acid chains [1]. The compound possesses a molecular formula of C83H88Cl2N8O29 and a molecular weight of 1732.53 g/mol . Its structural and biological profile positions it as a key comparator and precursor in the development of second-generation lipoglycopeptide antibiotics, most notably dalbavancin .

Why Parvodicin C1 Cannot Be Substituted by Generic Glycopeptide Analogs in Research and Development


Parvodicin C1 exhibits a unique combination of structural and pharmacological features that distinguish it from other glycopeptide antibiotics such as vancomycin and teicoplanin. While all glycopeptides inhibit cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, the specific N-acyl fatty acid chain and the presence of an O-acetyl group in certain parvodicin components confer differentiated antibacterial potency and pharmacokinetic behavior [1]. Generic substitution with vancomycin or teicoplanin would fail to replicate the compound's specific activity profile against Gram-positive pathogens, its longer in vivo half-life, and its role as a direct precursor to the semi-synthetic antibiotic dalbavancin . The quantitative evidence below substantiates these critical differentiators.

Parvodicin C1 Quantitative Differentiation: Evidence-Based Comparison with Vancomycin, Teicoplanin, and In-Class Analogs


Parvodicin C1 Demonstrates 2- to 4-Fold Superior Antibacterial Potency Compared to Vancomycin

Parvodicin C1 exhibits significantly greater antibacterial potency than the first-line glycopeptide vancomycin. According to comparative data, the antibacterial activity of Parvodicin C is 2 to 4 times stronger than vancomycin . This enhanced potency is attributed to the compound's lipophilic N-acyl side chain, which improves membrane anchoring and target binding [1].

Antibacterial Glycopeptide MIC

Parvodicin C1 Exhibits Superior In Vivo Pharmacokinetics with High Serum Levels and Extended Duration of Action

Among the parvodicin complex, component C1 is distinguished by its favorable in vivo pharmacokinetic profile. The primary literature explicitly states that parvodicin C1 produces high serum levels in vivo and has the potential for a long duration of action [1]. In contrast, vancomycin and teicoplanin are known to have shorter half-lives and require more frequent dosing to maintain therapeutic levels .

Pharmacokinetics In Vivo Half-life

Parvodicin C1 is the Most Active Component Within the Parvodicin Complex, Outperforming C2, C3, and C4

Within the parvodicin complex, component C1 is identified as the most active member. Parvodicin C1 and C2 have stronger antibacterial effects than Parvodicin C3 and C4 . This intra-class differentiation is linked to the nature of the N-acyl fatty acid chain, where terminal branching and chain length correlate with increased potency .

Structure-Activity Relationship Antibacterial Natural Product

Parvodicin C1 Serves as the Direct Biosynthetic Precursor to Dalbavancin, a Clinically Approved Second-Generation Lipoglycopeptide

Parvodicin C1 is a critical intermediate in the semi-synthesis of dalbavancin, a second-generation lipoglycopeptide antibiotic with once-weekly dosing for serious Gram-positive infections [1]. This precursor-product relationship is unique among natural glycopeptides and directly links the compound to a clinically validated therapeutic agent. No other natural glycopeptide shares this specific role in the dalbavancin synthetic pathway.

Semi-synthesis Dalbavancin Precursor

Strategic Research and Industrial Applications for Parvodicin C1 Based on Quantitative Differentiation Evidence


In Vitro Antibacterial Screening and Potency Benchmarking Against Vancomycin

Researchers evaluating novel glycopeptide analogs or screening natural product libraries can use Parvodicin C1 as a high-potency comparator. Its 2- to 4-fold greater antibacterial activity relative to vancomycin provides a robust benchmark for assessing whether new compounds offer meaningful improvements in potency. The compound's well-defined structure and commercial availability make it a reliable positive control in minimum inhibitory concentration (MIC) assays against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

In Vivo Pharmacokinetic and Efficacy Studies Requiring Extended Half-Life

Parvodicin C1's documented ability to produce high serum levels and sustain a long duration of action in vivo [1] makes it an ideal tool compound for animal models of infection where prolonged antimicrobial exposure is desired. Researchers investigating the pharmacokinetic/pharmacodynamic (PK/PD) drivers of glycopeptide efficacy can leverage Parvodicin C1 to study the impact of extended half-life on bacterial killing and resistance suppression, without the confounding factors associated with semi-synthetic modifications.

Semi-Synthesis of Dalbavancin and Next-Generation Lipoglycopeptide Analogs

As the direct natural precursor to dalbavancin [2], Parvodicin C1 is an essential starting material for medicinal chemistry programs focused on lipoglycopeptide optimization. Process chemists and biotechnologists can utilize this compound to develop and validate novel semi-synthetic routes, modify the N-acyl side chain to explore structure-activity relationships, or engineer biosynthetic pathways for improved yields of dalbavancin and related clinical candidates.

Structure-Activity Relationship Studies Within the Parvodicin Complex

Investigators studying how specific structural features (e.g., fatty acid chain length, branching, and O-acetylation) influence glycopeptide activity can use Parvodicin C1 as the benchmark for maximum potency within the complex . Comparative studies with Parvodicin C2, C3, and C4 enable the precise mapping of structural determinants that govern antibacterial activity and pharmacokinetic behavior, providing a rational basis for the design of improved lipoglycopeptide antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parvodicin C1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.